molecular formula C19H23N7O B2558777 6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2319718-36-8

6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2558777
CAS No.: 2319718-36-8
M. Wt: 365.441
InChI Key: MWDXCBSJRJEUGH-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a unique structure that includes a cyclopropyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and have similar biological activities.

    Piperidinyl derivatives: Compounds with a piperidinyl group that exhibit comparable pharmacological properties.

    Cyclopropyl-containing compounds: Molecules with a cyclopropyl group that contribute to their unique chemical reactivity and biological activity.

Uniqueness

6-cyclopropyl-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-12-21-18-15(11-20-24(18)2)19(22-12)25-9-7-14(8-10-25)26-17(27)6-5-16(23-26)13-3-4-13/h5-6,11,13-14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDXCBSJRJEUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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